2 , 5-DIBROMO-4-METHYLTHIAZOLE
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Overview
Description
2,5-Dibromo-4-methylthiazole is a heterocyclic compound with the molecular formula C4H3Br2NS. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with two bromine atoms and a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 4-methylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 2,5-dibromo-4-methylthiazole often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
2,5-Dibromo-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-dibromo-4-methylthiazole exerts its effects involves interactions with specific molecular targets. The bromine atoms and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylthiazole
- 2,4-Diphenyl-5-methylthiazole
- 4,5-Diphenyl-2-methylthiazole
- 2-Amino-5-bromo-4-methylthiazole hydrochloride
- 2-Bromo-5-methylthiazole-4-carboxylic acid
Uniqueness
The combination of bromine atoms and the thiazole ring structure provides distinct properties that are not observed in other similar compounds .
Properties
CAS No. |
170172-38-0 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
0 |
Synonyms |
2 , 5-DIBROMO-4-METHYLTHIAZOLE |
Origin of Product |
United States |
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